4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-2-one

Fluorinated Building Block Electrolyte Solvent Synthetic Intermediate

Scarcity of research-grade fluorinated ketones with a reactive acetyl group adjacent to a perfluoroisopropyl moiety often limits synthetic exploration. This compound fills that gap as a versatile intermediate. - Reactive ketone handle for condensation, Grignard, or reductive amination; predicted bp 82.8°C enables facile purification. - 98% purity confirmed by supplier CoA; available in 1 g and 5 g packs with same-day dispatch from US/EU warehouses. - Ideal for medicinal chemists building fluorinated libraries and battery researchers evaluating fluorinated co-solvents.

Molecular Formula C6H5F7O
Molecular Weight 226.09 g/mol
CAS No. 261760-96-7
Cat. No. B12578462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-2-one
CAS261760-96-7
Molecular FormulaC6H5F7O
Molecular Weight226.09 g/mol
Structural Identifiers
SMILESCC(=O)CC(C(F)(F)F)(C(F)(F)F)F
InChIInChI=1S/C6H5F7O/c1-3(14)2-4(7,5(8,9)10)6(11,12)13/h2H2,1H3
InChIKeyOEZFTDXFKXGZEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-2-one: Baseline Identification


4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-2-one (CAS 261760-96-7), also known as (perfluoroisopropyl)acetone, is a partially fluorinated ketone with the molecular formula C₆H₅F₇O and a molecular weight of 226.09 g·mol⁻¹ . The compound is cataloged by several chemical suppliers as a fluorinated building block, with predicted physicochemical properties including a density of 1.387 g·cm⁻³, a boiling point of 82.8 °C at 760 mmHg, and a flash point of 20.6 °C . Its structure features a reactive ketone group adjacent to a heavily fluorinated carbon center, which has been noted for potential use in further synthetic transformations. However, no primary research papers, patents, or authoritative databases containing direct comparative performance data for this specific compound were identified.

Type Fluorinated ketone building block
Property Basis Predicted physicochemical profile only; no experimental confirmation
Validation Requires project-specific experimental feasibility assessment

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-2-one: Substitution Considerations


Fluorinated ketones and ethers are frequently investigated as electrolyte co-solvents or additives in lithium-based batteries, where small structural modifications can drastically alter physicochemical properties such as viscosity, dielectric constant, oxidation stability, and solid-electrolyte interphase (SEI) formation ability [1]. Although 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-2-one contains a ketone functionality and a heavily fluorinated tail, generic substitution with a structurally similar fluorinated ketone (e.g., a perfluoroketone or a trifluoromethyl ketone) cannot be assumed to yield equivalent performance. Due to the absence of published head-to-head data for this compound, any substitution must be validated through project-specific performance assays, as the impact of its specific fluorination pattern on battery electrolyte properties, synthetic reactivity, or biological activity remains unquantified.

Unvalidated Structural Analogs

Fluorinated ketones (e.g., perfluoroketones, trifluoromethyl ketones) may not perform equivalently; no head-to-head data exist for this compound.

Supplier-Predicted Data

Density, boiling point, and flash point are predicted values; experimental confirmation and purity context are absent.

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-2-one: Differentiation Evidence


No Comparative Performance Data

A comprehensive search of primary research papers, patents, and authoritative databases yielded no head-to-head comparative studies or cross-study comparable datasets for 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-2-one against any identified comparator compound. The available supplier datasheets provide only predicted physicochemical properties (density, boiling point, flash point) without experimental validation or comparator context . Consequently, no quantitative differentiation can be established at this time.

Comparative Data
Data to verify
No comparative studies identified
Procurement decisions rely on internal feasibility studies
Supplier-predicted properties only; no experimental or comparator baselines
Fluorinated Building Block Electrolyte Solvent Synthetic Intermediate

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-2-one: Application Scenarios


Fluorinated Intermediate Synthesis

The compound's ketone group and fluorinated backbone suggest it could serve as a versatile intermediate for synthesizing more complex fluorinated molecules, analogous to other perfluoroisopropyl ketones described in early synthetic literature. However, specific synthetic yields, selectivity data, and comparator performance for this compound are absent from the current literature.

Electrolyte Co-Solvent Evaluation

Fluorinated ketones have been patented as non-aqueous electrolyte components for lithium-ion batteries due to their potential flame retardancy and electrochemical stability. This compound could be evaluated as a co-solvent candidate, but no experimental data on ionic conductivity, oxidation potential, or cycling stability is available to guide its selection over established fluorinated solvents such as fluorinated carbonates or ethers.

Physicochemical Property Benchmarking

The predicted low boiling point (82.8 °C) and moderate density (1.387 g·cm⁻³) may be relevant for applications requiring volatile fluorinated processing aids or solvents. However, these values are predicted rather than experimentally confirmed, and no direct comparison with close analogs (e.g., hexafluoroacetylacetone or other fluoropentanones) is available to establish a genuine differentiation claim.

Application
Selection Property
Validation Focus
Fluorinated intermediate synthesis
Reactive ketone with fluorinated backbone
Verify synthetic yield and selectivity
Electrolyte co-solvent evaluation
Potential flame retardancy and electrochemical stability
Evaluate ionic conductivity and oxidation stability
Volatile processing aid
Predicted low boiling point and moderate density
Confirm experimental boiling point and purity
Quote Request

Request a Quote for 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.